Mitoquinol

Vue d'ensemble

Description

Mitoquinol, also known as MitoQ, is a mitochondria-targeted antioxidant. It is a synthetic analogue of coenzyme Q10, designed to combat oxidative stress within the mitochondria. This compound was first developed in New Zealand in the late 1990s and has shown potential in various medical applications due to its enhanced bioavailability and mitochondrial penetration compared to coenzyme Q10 .

Méthodes De Préparation

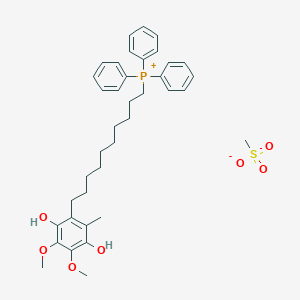

Synthetic Routes and Reaction Conditions: Mitoquinol is synthesized through a multi-step process involving the attachment of a lipophilic triphenylphosphonium cation to a quinone moiety. The synthesis typically involves the following steps:

Preparation of the quinone moiety: This involves the oxidation of a hydroquinone derivative to form the quinone structure.

Attachment of the triphenylphosphonium cation: The quinone is then reacted with a triphenylphosphonium bromide under basic conditions to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Mitoquinol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form Mitoquinone, its oxidized form.

Reduction: Mitoquinone can be reduced back to this compound.

Substitution: The quinone moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can react with the quinone moiety under basic conditions.

Major Products:

Oxidation: The major product is Mitoquinone.

Reduction: The major product is this compound.

Substitution: The products depend on the nucleophile used but generally result in substituted quinone derivatives.

Applications De Recherche Scientifique

Neurodegenerative Diseases

MitoQ has shown promise in treating neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD). In preclinical studies, MitoQ administration improved mitochondrial function and reduced neuroinflammation in models of PD . Clinical trials are ongoing to evaluate its efficacy in humans.

Cardiovascular Health

Research indicates that MitoQ may improve vascular function and mitigate ischemia-reperfusion injury. In animal studies, MitoQ supplementation restored cardiac function following endotoxin-induced damage . A pilot clinical trial suggested that MitoQ supplementation improved endothelial function in older adults with vascular dysfunction .

Cancer Therapy

MitoQ has been investigated for its role in cancer treatment, particularly in pancreatic cancer. Studies reveal that it inhibits cancer cell migration and invasion by targeting mitochondrial redox signaling . Its ability to selectively target cancer cells while sparing normal cells makes it a candidate for adjunctive cancer therapy.

Liver Diseases

Clinical trials have explored the use of MitoQ in liver conditions such as hepatitis C and hepatocellular carcinoma (HCC). In animal models, MitoQ demonstrated protective effects against oxidative stress-induced liver damage and improved outcomes in cirrhosis .

Ototoxicity Prevention

MitoQ has been studied for preventing gentamicin-induced ototoxicity in guinea pigs. Results showed that MitoQ reduced cochlear damage and preserved auditory function compared to controls .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Gioscia-Ryan et al., 2018 | Vascular Function | MitoQ improved endothelial function in older adults after 6 weeks of supplementation. |

| Rossman et al., 2018 | Aging | Short-term MitoQ supplementation reduced oxidative stress markers and improved mitochondrial health in older adults. |

| Supinski et al., 2009 | Cardiac Function | MitoQ prevented endotoxin-induced cardiac dysfunction in rodent models. |

| Trnka et al., 2009 | Ototoxicity | MitoQ administration significantly reduced cochlear damage from gentamicin treatment in guinea pigs. |

Clinical Trials

MitoQ has been the subject of numerous clinical trials aimed at evaluating its safety and efficacy across various conditions:

- Parkinson's Disease : Phase II trials are underway to assess the impact of MitoQ on disease progression and mitochondrial function.

- Hepatitis C : Studies are examining the role of MitoQ in liver health and oxidative stress reduction.

- Vascular Health : Ongoing trials focus on the effects of long-term supplementation on cardiovascular health in aging populations.

Mécanisme D'action

Mitoquinol exerts its effects by targeting mitochondria and reducing oxidative stress. The compound’s unique structure allows it to penetrate the mitochondrial membrane and accumulate within the mitochondria. Once inside, this compound acts as an antioxidant, neutralizing free radicals and reducing oxidative damage. This helps maintain mitochondrial function and supports cellular health .

Molecular Targets and Pathways:

Mitochondrial membrane: this compound accumulates in the mitochondrial membrane due to its lipophilic triphenylphosphonium cation.

Reactive oxygen species (ROS): this compound neutralizes ROS, preventing oxidative damage to mitochondrial DNA and proteins.

Nrf2 pathway: this compound activates the Nrf2 pathway, enhancing the expression of antioxidant enzymes.

Comparaison Avec Des Composés Similaires

Coenzyme Q10 (ubiquinone): A naturally occurring antioxidant that supports mitochondrial function but has limited bioavailability.

Ubiquinol: The reduced form of coenzyme Q10 with better bioavailability but still less effective in targeting mitochondria compared to Mitoquinol.

Idebenone: A synthetic analogue of coenzyme Q10 with antioxidant properties but different pharmacokinetics.

Uniqueness of this compound:

Mitochondrial targeting: this compound’s unique structure allows it to specifically target and accumulate within mitochondria, enhancing its antioxidant effects.

Enhanced bioavailability: this compound has significantly improved bioavailability compared to coenzyme Q10 and ubiquinol, making it more effective in reducing oxidative stress

Activité Biologique

Mitoquinol, also known as MitoQ, is a mitochondria-targeted antioxidant derived from ubiquinone (coenzyme Q10). Its unique structure allows it to accumulate in the mitochondria, where it plays a critical role in mitigating oxidative stress and protecting against various diseases. This article explores the biological activity of MitoQ, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

MitoQ functions primarily by:

- Targeting Mitochondria : MitoQ is designed to penetrate the mitochondrial membrane effectively due to its lipophilic triphenylphosphonium cation. This property allows it to achieve high concentrations within the mitochondria, significantly enhancing its antioxidant capacity compared to untargeted antioxidants .

- Scavenging Reactive Oxygen Species (ROS) : Once inside the mitochondria, MitoQ reacts with free radicals and reduces oxidative damage. It is recycled back to its active form by mitochondrial complex II, maintaining its antioxidant activity .

- Modulating Redox Signaling : MitoQ can disrupt mitochondrial redox signaling pathways, which are often implicated in cancer progression and other diseases. By doing so, it may inhibit processes such as cell migration and invasion in cancer cells .

Research Findings

Numerous studies have investigated the biological activity of MitoQ across various disease models. Below are key findings from recent research:

1. Hepatocellular Carcinoma (HCC) Model

A study conducted on Wistar rats revealed that MitoQ significantly attenuated oxidative damage induced by diethyl nitrosamine (DEN), a known carcinogen. The treatment resulted in:

- Improved Hematological Parameters : MitoQ administration normalized levels of red blood cells (RBC), hemoglobin (HGB), and packed cell volume (PCV), which were adversely affected by DEN exposure .

- Enhanced Antioxidant Enzyme Activity : MitoQ upregulated the activities of superoxide dismutase (SOD2), catalase (CAT), and glutathione peroxidase (GPx1), indicating a robust antioxidant response .

- Reduced Tumor Incidence : In groups treated with MitoQ, tumor incidence decreased by 60% compared to those receiving only DEN .

2. Pancreatic Cancer

In another study focused on pancreatic cancer cells, MitoQ was shown to:

- Inhibit Cell Migration and Invasion : The compound reduced metastatic potential in vitro, suggesting its role as a potential therapeutic agent against pancreatic cancer .

- Decrease Mitochondrial Respiration : By mildly uncoupling the electron transport chain (ETC), MitoQ disrupted cancer cell respiration and reduced ROS production, which is crucial for tumor growth .

3. Acute Heat Stress in Pigs

Research evaluating the effects of MitoQ during acute heat stress in growing pigs demonstrated that:

- Reduced Inflammatory Biomarkers : Administration of MitoQ led to lower levels of inflammation markers, indicating its protective role against oxidative stress during metabolic challenges .

Data Summary

The following table summarizes key findings from various studies on the biological activity of MitoQ:

Propriétés

IUPAC Name |

10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl-triphenylphosphanium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3,(H-,38,39);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMXVYGZUOSRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845959-55-9 | |

| Record name | Mitoquinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845959559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MITOQUINOL MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K27MHH614O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.